4-[3-(4-Aminophenoxy)propoxy]aniline 4-[3-(4-Aminophenoxy)propoxy]aniline
Brand Name: Vulcanchem
CAS No.: 52980-20-8
VCID: VC1976041
InChI: InChI=1S/C15H18N2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11,16-17H2
SMILES: C1=CC(=CC=C1N)OCCCOC2=CC=C(C=C2)N
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

4-[3-(4-Aminophenoxy)propoxy]aniline

CAS No.: 52980-20-8

Cat. No.: VC1976041

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(4-Aminophenoxy)propoxy]aniline - 52980-20-8

Specification

CAS No. 52980-20-8
Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name 4-[3-(4-aminophenoxy)propoxy]aniline
Standard InChI InChI=1S/C15H18N2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11,16-17H2
Standard InChI Key KWFFEQXPFFDJER-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)OCCCOC2=CC=C(C=C2)N
Canonical SMILES C1=CC(=CC=C1N)OCCCOC2=CC=C(C=C2)N

Introduction

Basic Information and Identification

4-[3-(4-Aminophenoxy)propoxy]aniline is an organic compound belonging to the class of aromatic amines. It is primarily identified by the following characteristics:

ParameterInformation
CAS Number52980-20-8
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
PubChem CID572769
MDL NumberMFCD00025331

The compound is known by several synonyms in scientific literature and commercial catalogues, including:

  • 4,4'-(1,3-propanediyl)dioxydianiline

  • 4,4'-(Propane-1,3-diylbis(oxy))dianiline

  • 1,3-Bis(4-aminophenoxy)propane

  • 4,4'-[1,3-Propanediylbis(oxy)]bisbenzenamine

  • 4,4'-(Trimethylenedioxy)dianiline

Chemical and Physical Properties

The physical and chemical properties of 4-[3-(4-Aminophenoxy)propoxy]aniline determine its behavior in various chemical reactions and applications:

PropertyValue
Density1.244 g/cm³
Boiling Point428.7°C at 760 mmHg
Flash Point232.4°C
LogP3.86130
Index of Refraction1.645
Exact Mass258.13700
PSA (Polar Surface Area)70.50000

The compound is characterized by its relatively high boiling point, which is typical for compounds with significant molecular weight and intermolecular forces. Its LogP value of approximately 3.86 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties .

Structural Characteristics

Chemical Structure

The molecular structure of 4-[3-(4-Aminophenoxy)propoxy]aniline features two aniline groups connected by a propoxy chain. The amine groups are positioned at the para positions of the respective phenyl rings, resulting in a symmetrical molecule with the following structural elements:

  • Two para-substituted phenyl rings

  • Two primary amine groups (-NH2)

  • Two ether linkages (-O-)

  • A three-carbon propyl chain connecting the ether groups

Molecular Representation

The compound can be represented using various chemical notations:

Notation TypeRepresentation
SMILESC1=CC(=CC=C1N)OCCCOC2=CC=C(C=C2)N
InChIInChI=1S/C15H18N2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11,16-17H2
InChIKeyKWFFEQXPFFDJER-UHFFFAOYSA-N

The structure displays a linear arrangement with the propyl chain providing flexibility between the two aromatic rings .

Synthesis Methods

Several synthetic routes have been documented for the preparation of 4-[3-(4-Aminophenoxy)propoxy]aniline:

Williamson Ether Synthesis

The most common method involves a Williamson ether synthesis reaction:

  • Starting materials: 4-aminophenol and 4-(3-chloropropoxy)aniline

  • Base-catalyzed nucleophilic substitution reaction

  • Formation of ether linkages

Alternative Synthesis Route

Another documented synthesis method involves:

  • Reaction of 3-aminophenol with 4-chloropropanol

  • Subsequent optimization of reaction conditions to improve yields

  • Purification steps typically involving recrystallization

Applications and Research

Polymer Science Applications

The compound has found significant applications in polymer science:

Application AreaDetails
Thermoplastic PolymersUsed as a monomer due to high viscosity at temperatures below 100°C
Polymer ModificationEnhances thermal and mechanical properties of polymers
Specialty MaterialsComponent in high-performance materials requiring specific physical properties

The dual amine functionality makes it particularly valuable for crosslinking applications in polymer chemistry .

Research Applications

Recent research has explored several potential applications:

  • Building block in organic synthesis for complex molecules

  • Component in the development of new pharmaceutical intermediates

  • Precursor for specialty chemicals with tailored properties

Scientific literature indicates ongoing research into its utility in diverse fields, with publications in the Journal of the Chemical Society of Pakistan and other journals documenting various applications .

SupplierProduct InformationRegion
TCI America>98.0% purity (GC)(T)Global
Atlantic Research Chemicals Ltd.Research gradeUnited Kingdom
Atomax Chemicals Co., LtdResearch gradeChina
Apollo Scientific Ltd.Analytical gradeUnited Kingdom
CARBONE SCIENTIFIC CO.,LTDResearch gradeUnited Kingdom

The compound is typically available in quantities ranging from 1g to 5g for research purposes, with bulk quantities available upon request from specific suppliers .

Spectroscopic Properties and Identification

Analytical identification of 4-[3-(4-Aminophenoxy)propoxy]aniline can be performed using various spectroscopic techniques:

Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]+259.14412160.4
[M+Na]+281.12606172.8
[M+NH4]+276.17066168.3
[M+K]+297.10000165.4
[M-H]-257.12956165.7

These predicted collision cross section (CCS) values can be useful for identification purposes in analytical chemistry .

The compound has been referenced in multiple scientific publications, demonstrating its relevance in chemical research:

  • Studies on polymer synthesis and characterization in the Journal of the Chemical Society of Pakistan (2011)

  • Patent documentation by The Dow Chemical Company (US4683333 A1, 1987)

  • Research publications in Tetrahedron journal

  • Studies on medicinal chemistry applications published in the European Journal of Medicinal Chemistry (2010)

These publications highlight the diverse research contexts in which 4-[3-(4-Aminophenoxy)propoxy]aniline has been studied and applied .

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